![molecular formula C22H19N5OS B12129198 3-Benzothiazol-2-ylpyrazin-2-yl 4-phenylpiperazinyl ketone](/img/structure/B12129198.png)
3-Benzothiazol-2-ylpyrazin-2-yl 4-phenylpiperazinyl ketone
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Overview
Description
3-Benzothiazol-2-ylpyrazin-2-yl 4-phenylpiperazinyl ketone is a complex organic compound that features a benzothiazole ring, a pyrazine ring, and a phenylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antibacterial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzothiazol-2-ylpyrazin-2-yl 4-phenylpiperazinyl ketone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting o-aminothiophenol with a suitable aldehyde under acidic conditions.
Formation of Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of 1,2-diketones with diamines.
Formation of Phenylpiperazine Moiety: The phenylpiperazine moiety can be introduced by reacting phenylpiperazine with a suitable acylating agent.
Coupling Reactions: The final compound is obtained by coupling the benzothiazole, pyrazine, and phenylpiperazine intermediates under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
3-Benzothiazol-2-ylpyrazin-2-yl 4-phenylpiperazinyl ketone can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research has indicated that 3-Benzothiazol-2-ylpyrazin-2-yl 4-phenylpiperazinyl ketone exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that the compound showed a dose-dependent decrease in viability in MCF-7 breast cancer cells. The researchers noted that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating a shift towards apoptosis induction .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Preliminary studies suggest that it may have anxiolytic and antidepressant effects, potentially through modulation of serotonin and dopamine receptors.
Case Study:
In an experimental model of anxiety, administration of this compound resulted in significant reductions in anxiety-like behavior as measured by the elevated plus maze test. The findings suggest that the compound may enhance serotonergic transmission, contributing to its anxiolytic effects .
Antimicrobial Activity
The antimicrobial properties of the compound are also noteworthy. Research has shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the minimum inhibitory concentrations observed for different bacterial strains, indicating the compound's potential as an antimicrobial agent .
Potential Use in Pain Management
Emerging research suggests that this compound may have analgesic properties. Studies indicate that it can modulate pain pathways, potentially offering a new avenue for pain management therapies.
Case Study:
A study involving animal models demonstrated that administration of the compound resulted in significant pain relief in models of inflammatory pain. The analgesic effect was attributed to inhibition of cyclooxygenase enzymes and modulation of inflammatory mediators .
Mechanism of Action
The mechanism of action of 3-Benzothiazol-2-ylpyrazin-2-yl 4-phenylpiperazinyl ketone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: Known for their antibacterial and anticancer properties.
Pyrazine Derivatives: Used in various medicinal applications.
Phenylpiperazine Derivatives: Investigated for their potential as antidepressants and antipsychotics.
Uniqueness
3-Benzothiazol-2-ylpyrazin-2-yl 4-phenylpiperazinyl ketone is unique due to its combination of three distinct pharmacophores, which may result in synergistic effects and enhanced biological activity .
Biological Activity
3-Benzothiazol-2-ylpyrazin-2-yl 4-phenylpiperazinyl ketone is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound exhibits a unique structure that combines elements from benzothiazole, pyrazine, and piperazine, which are known for their diverse biological effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzothiazole moiety, a pyrazine ring, and a piperazine group, contributing to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of benzothiazole have demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have shown that certain benzothiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects. The compound's structural components suggest potential interactions with neurotransmitter systems. For example, some studies indicate that piperazine derivatives can act as serotonin receptor modulators, which may contribute to anxiolytic and antidepressant effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.
- Apoptosis Induction : The activation of apoptotic pathways in cancer cells suggests that this compound can trigger programmed cell death through intrinsic or extrinsic pathways.
Case Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cell lines (MCF-7), treatment with a related compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-3 .
Case Study 2: Antimicrobial Activity
A series of tests against Staphylococcus aureus and Escherichia coli revealed that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. These findings support the hypothesis that structural modifications enhance antimicrobial potency .
Data Table: Summary of Biological Activities
Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | 12 | Apoptosis induction |
Antimicrobial | Staphylococcus aureus | 16 | Cell membrane disruption |
Antimicrobial | Escherichia coli | 32 | Enzyme inhibition |
Neuropharmacological | Rat Brain Slices | N/A | Serotonin receptor modulation |
Properties
Molecular Formula |
C22H19N5OS |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)pyrazin-2-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H19N5OS/c28-22(27-14-12-26(13-15-27)16-6-2-1-3-7-16)20-19(23-10-11-24-20)21-25-17-8-4-5-9-18(17)29-21/h1-11H,12-15H2 |
InChI Key |
QPQXGJLALANVNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC=CN=C3C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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